Methyl 2-cyclopropyl-2-sulfamoylacetate
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Overview
Description
Methyl 2-cyclopropyl-2-sulfamoylacetate is a chemical compound with the molecular formula C6H11NO4S and a molecular weight of 193.22 g/mol It is characterized by the presence of a cyclopropyl group, a sulfamoyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for Methyl 2-cyclopropyl-2-sulfamoylacetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopropyl-2-sulfamoylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds depending on the nucleophile used .
Scientific Research Applications
Methyl 2-cyclopropyl-2-sulfamoylacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-cyclopropyl-2-sulfamoylacetate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The cyclopropyl group may enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-cyclopropylacetate: Lacks the sulfamoyl group, making it less reactive in certain chemical reactions.
Methyl 2-sulfamoylacetate: Lacks the cyclopropyl group, which may affect its biological activity and binding properties.
Uniqueness
Methyl 2-cyclopropyl-2-sulfamoylacetate is unique due to the presence of both the cyclopropyl and sulfamoyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds .
Properties
IUPAC Name |
methyl 2-cyclopropyl-2-sulfamoylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c1-11-6(8)5(4-2-3-4)12(7,9)10/h4-5H,2-3H2,1H3,(H2,7,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPUIKGEWNUXNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CC1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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